molecular formula C14H18N2O B14893445 4-cyano-N-hexylbenzamide

4-cyano-N-hexylbenzamide

Cat. No.: B14893445
M. Wt: 230.31 g/mol
InChI Key: ISXQKQZKIKHVNV-UHFFFAOYSA-N
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Description

4-cyano-N-hexylbenzamide is an organic compound with the molecular formula C14H18N2O It is a derivative of benzamide, where the amide nitrogen is substituted with a hexyl group and the benzene ring is substituted with a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-hexylbenzamide typically involves the reaction of 4-cyanobenzoyl chloride with hexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-cyanobenzoyl chloride+hexylamineThis compound+HCl\text{4-cyanobenzoyl chloride} + \text{hexylamine} \rightarrow \text{this compound} + \text{HCl} 4-cyanobenzoyl chloride+hexylamine→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve more advanced techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-hexylbenzamide can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: 4-cyanobenzoic acid.

    Reduction: 4-aminomethyl-N-hexylbenzamide.

    Substitution: 4-nitro-N-hexylbenzamide (from nitration).

Scientific Research Applications

4-cyano-N-hexylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-cyano-N-hexylbenzamide depends on its specific application. In biological systems, it may act as an inhibitor by binding to the active site of enzymes or receptors, thereby blocking their activity. The cyano group can interact with nucleophilic residues in proteins, while the hexyl chain provides hydrophobic interactions that stabilize the binding.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-N-methylbenzamide
  • 4-cyano-N-ethylbenzamide
  • 4-cyano-N-propylbenzamide

Uniqueness

4-cyano-N-hexylbenzamide is unique due to its longer hexyl chain, which can enhance its hydrophobic interactions and potentially improve its binding affinity in biological systems. This makes it a valuable compound for studying structure-activity relationships and designing new molecules with improved properties.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

4-cyano-N-hexylbenzamide

InChI

InChI=1S/C14H18N2O/c1-2-3-4-5-10-16-14(17)13-8-6-12(11-15)7-9-13/h6-9H,2-5,10H2,1H3,(H,16,17)

InChI Key

ISXQKQZKIKHVNV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=CC=C(C=C1)C#N

Origin of Product

United States

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